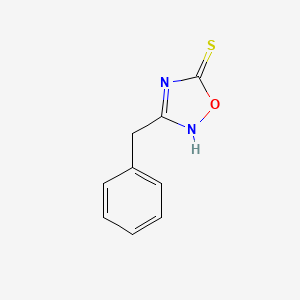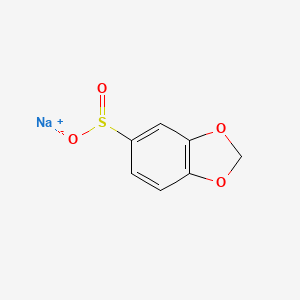
(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-amino-1,1,1-trifluoro-3-fenilpropan-2-ol es un compuesto quiral con un interés significativo en varios campos de la química y la biología. Este compuesto presenta un grupo trifluorometilo, un grupo amino y un grupo fenilo, lo que lo convierte en una molécula versátil para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S,3R)-3-amino-1,1,1-trifluoro-3-fenilpropan-2-ol se puede lograr a través de varios métodos. Un enfoque común involucra la reducción enantioselectiva de un precursor de cetona correspondiente utilizando catalizadores quirales. Otro método incluye el uso de técnicas de síntesis asimétricas para introducir la estereoquímica deseada .
Métodos de producción industrial
La producción industrial de este compuesto generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los sistemas de microreactores de flujo se han utilizado para mejorar la eficiencia y la sostenibilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
(2S,3R)-3-amino-1,1,1-trifluoro-3-fenilpropan-2-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos amino o hidroxilo con otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como la azida de sodio. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y niveles de pH .
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios alcoholes, aminas y cetonas sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
(2S,3R)-3-amino-1,1,1-trifluoro-3-fenilpropan-2-ol tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se emplea en el estudio de mecanismos enzimáticos e interacciones proteína-ligando.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de (2S,3R)-3-amino-1,1,1-trifluoro-3-fenilpropan-2-ol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometilo mejora su afinidad de unión y selectividad hacia estos objetivos. El compuesto puede modular varias vías bioquímicas, lo que lleva a sus efectos observados .
Comparación Con Compuestos Similares
Compuestos similares
- (2S,3R)-3-metilglutamato
- (2S,3R)-3-alquilglutamatos
- (2S,3R)-3-hidroxi-4-fenilbutanoico ácido
Singularidad
Lo que diferencia a (2S,3R)-3-amino-1,1,1-trifluoro-3-fenilpropan-2-ol de compuestos similares es su grupo trifluorometilo, que imparte propiedades químicas y biológicas únicas. Este grupo mejora la estabilidad, la lipofilia y la afinidad de unión del compuesto, lo que lo convierte en una molécula valiosa para diversas aplicaciones .
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2/t7-,8+/m1/s1 |
Clave InChI |
GFSZBXASMXIZSV-SFYZADRCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]([C@@H](C(F)(F)F)O)N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(F)(F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)



![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)



![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)
